molecular formula C21H21NO B3037198 3-(3,4-Dimethylanilino)-1-(2-naphthyl)-1-propanone CAS No. 477319-14-5

3-(3,4-Dimethylanilino)-1-(2-naphthyl)-1-propanone

Cat. No.: B3037198
CAS No.: 477319-14-5
M. Wt: 303.4 g/mol
InChI Key: AQXSAWHCXIOKIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethylanilino)-1-(2-naphthyl)-1-propanone is an organic compound that features a complex structure with both aromatic and aliphatic components

Preparation Methods

The synthesis of 3-(3,4-Dimethylanilino)-1-(2-naphthyl)-1-propanone typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3,4-dimethylaniline with 2-naphthylpropanone under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

3-(3,4-Dimethylanilino)-1-(2-naphthyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

Scientific Research Applications

3-(3,4-Dimethylanilino)-1-(2-naphthyl)-1-propanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylanilino)-1-(2-naphthyl)-1-propanone involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-(3,4-Dimethylanilino)-1-(2-naphthyl)-1-propanone can be compared with similar compounds such as:

  • 3-(3,4-Dimethylanilino)-1-(2-naphthyl)-1-butanone
  • 3-(3,4-Dimethylanilino)-1-(2-naphthyl)-1-pentanone

These compounds share structural similarities but differ in their aliphatic chain length, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific combination of aromatic and aliphatic components, which may confer distinct reactivity and functionality.

Properties

IUPAC Name

3-(3,4-dimethylanilino)-1-naphthalen-2-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO/c1-15-7-10-20(13-16(15)2)22-12-11-21(23)19-9-8-17-5-3-4-6-18(17)14-19/h3-10,13-14,22H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXSAWHCXIOKIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCCC(=O)C2=CC3=CC=CC=C3C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501185997
Record name 3-[(3,4-Dimethylphenyl)amino]-1-(2-naphthalenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501185997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477319-14-5
Record name 3-[(3,4-Dimethylphenyl)amino]-1-(2-naphthalenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477319-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(3,4-Dimethylphenyl)amino]-1-(2-naphthalenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501185997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,4-DIMETHYLANILINO)-1-(2-NAPHTHYL)-1-PROPANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-Dimethylanilino)-1-(2-naphthyl)-1-propanone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(3,4-Dimethylanilino)-1-(2-naphthyl)-1-propanone
Reactant of Route 3
Reactant of Route 3
3-(3,4-Dimethylanilino)-1-(2-naphthyl)-1-propanone
Reactant of Route 4
Reactant of Route 4
3-(3,4-Dimethylanilino)-1-(2-naphthyl)-1-propanone
Reactant of Route 5
Reactant of Route 5
3-(3,4-Dimethylanilino)-1-(2-naphthyl)-1-propanone
Reactant of Route 6
Reactant of Route 6
3-(3,4-Dimethylanilino)-1-(2-naphthyl)-1-propanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.